Disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate
Description
Structural Characterization of Disodium 2-Amino-3-[(2-Amino-2-Carboxylatoethyl)Disulfanyl]Propanoate Hydrate
Crystallographic Analysis of Hydrated Disodium Cystine Complexes
X-Ray Diffraction Studies of Monoclinic Crystal Systems
X-ray diffraction remains the gold standard for resolving the atomic arrangements in crystalline materials. For disodium cystine derivatives, powder diffraction methods have proven effective in determining unit cell parameters and space group symmetries. In related disodium carboxylate hydrates, such as disodium hydrogen citrate monohydrate, studies reveal monoclinic crystal systems with unit cell dimensions refined to high precision (e.g., a = 10.52 Å, b = 6.31 Å, c = 15.17 Å, β = 90.2°) . These systems often feature layered coordination polyhedra, where sodium ions adopt octahedral geometries by bonding to carboxylate oxygen atoms and water molecules.
For disodium cystinate hydrate, analogous coordination patterns are anticipated. The cystine backbone, with its dual carboxylate groups and disulfide bridge, likely facilitates chelation to sodium ions. The terminal carboxylate oxygen atoms (O−) and hydroxyl groups may coordinate Na⁺ ions, forming extended networks stabilized by hydrogen bonds. Such structures are typified by zigzag layers of NaO₆ polyhedra sharing edges or corners, as observed in citrate analogs .
| Unit Cell Parameter | Value (Å/°) | Method |
|---|---|---|
| a | 10.52 | X-ray diffraction |
| b | 6.31 | X-ray diffraction |
| c | 15.17 | X-ray diffraction |
| β | 90.2 | X-ray diffraction |
Hydration State Determination Through Neutron Scattering
Neutron scattering complements X-ray studies by precisely locating hydrogen atoms in crystal lattices. In hydrated disodium salts, water molecules often occupy interlayer spaces or coordinate directly to metal ions. For example, in disodium hydrogen citrate monohydrate, the water molecule donates hydrogen bonds to carboxylate oxygen atoms, stabilizing the crystal structure . Similar behavior is expected in disodium cystinate hydrate, where the monohydrate water likely bridges sodium ions or participates in charge-assisted hydrogen bonds with ionized carboxyl groups.
Density functional theory (DFT) optimizations of related structures demonstrate that water positioning significantly impacts lattice energetics. Root-mean-square displacements between experimental and DFT-optimized structures typically fall below 0.1 Å, validating the accuracy of these methods for hydration state analysis .
Spectroscopic Profiling of Disulfide Bond Configurations
Raman Spectroscopy of S-S Stretching Vibrations
The disulfide bond (S-S) in cystine derivatives exhibits characteristic Raman-active stretching modes. In l-cystine, the S-S vibration appears near 510 cm⁻¹, with minor shifts depending on conformational strain or environmental interactions . For disodium cystinate hydrate, the presence of sodium ions may perturb this vibration due to electrostatic effects. Comparative studies of free cystine and its sodium salts could reveal ion-induced polarization of the disulfide bond.
| Vibration Mode | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| S-S stretch | 505–515 | Disulfide bond |
| C-O asymmetric stretch | 1570–1610 | Carboxylate group |
| N-H bend | 1540–1580 | Amino group |
Nuclear Magnetic Resonance Analysis of Chiral Center Configurations
Nuclear magnetic resonance (NMR) spectroscopy resolves the stereochemical environment of chiral centers in cystine derivatives. The L-configuration of cystine’s α-carbon atoms produces distinct coupling patterns in ¹H and ¹³C spectra. For disodium cystinate hydrate, the deshielding effect of sodium ions on adjacent protons may alter chemical shifts, particularly for hydrogens near carboxylate groups. Two-dimensional NMR techniques, such as COSY and NOESY, could map through-space correlations between sodium-coordinated water molecules and amino protons.
Computational Chemistry Approaches
Density Functional Theory Simulations of Molecular Geometry
DFT simulations provide atomic-level insights into the equilibrium geometry of disodium cystinate hydrate. By optimizing bond lengths, angles, and torsion angles, these models predict conformational preferences inaccessible to experimental methods. In citrate analogs, DFT-optimized Na-O bond lengths range from 2.35–2.50 Å, consistent with ionic interactions . For cystinate derivatives, similar Na-O distances are anticipated, with slight variations due to the disulfide bridge’s steric constraints.
Mulliken population analyses further reveal charge distribution patterns. Carboxylate oxygen atoms in citrate derivatives exhibit negative charges of −0.75 to −0.85 |e|, while sodium ions retain nearly full +1 charges . These findings suggest that sodium coordination minimally perturbs the electronic structure of the cystinate anion.
Molecular Dynamics Modeling of Aqueous Solvation
Molecular dynamics (MD) simulations elucidate the solvation dynamics of disodium cystinate hydrate. In aqueous solutions, sodium ions form distinct hydration shells with water molecules oriented via dipole interactions. The disulfide bridge’s hydrophobicity may induce local water exclusion, fostering aggregation or precipitation at high concentrations—a phenomenon observed in l-cystine solutions exceeding 1 mM .
Free energy calculations further quantify the thermodynamic stability of hydrate forms. Monohydrate structures often exhibit lower lattice energies than anhydrous phases due to favorable water-carboxylate hydrogen bonds.
Properties
IUPAC Name |
disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2.2Na.H2O/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);;;1H2/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPDKJXPEMKMDM-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)SSCC(C(=O)[O-])N.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2Na2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
- Dissolution : L-Cystine (1 mol) is suspended in methanol (0.5–100 mL per mmol cystine) at 5–10°C.
- Alkalinization : Sodium hydroxide (4–6 mol equivalents) is added to achieve pH 10–14, forming a clear solution of the disodium salt.
- Crystallization : The solution is cooled to 5°C, and the product precipitates as a monohydrate upon solvent evaporation under reduced pressure.
Key Parameters :
- Solvent : Methanol, ethanol, or water.
- Temperature : 5–35°C to prevent side reactions.
- Yield : ~90% with >95% purity when using methanol.
Advantages :
Electrolytic methods leverage controlled reduction of L-cystine in sodium-rich electrolytes. This approach is cited in patents focusing on amino acid derivatives.
Procedure:
- Electrolyte Preparation : L-Cystine is dissolved in a sodium bicarbonate (10% saturated) or NaOH-containing catholyte.
- Electrolysis : Conducted at 2.5–6.0 V with a current density of 2–18 A/dm² at 60–65°C.
- Isolation : Post-electrolysis, the catholyte is decolorized, vacuum-concentrated, and crystallized to yield the disodium salt.
Key Parameters :
- Anolyte : Sodium bicarbonate for environmentally benign operation.
- Efficiency : >95% conversion with optimized stirring and temperature control.
Advantages :
Intermediate Formation in N,N’-Diacetyl-L-Cystine Synthesis
L-Cystine disodium salt is a key intermediate in synthesizing N,N’-diacetyl-L-cystine (NDAC). Patents describe its isolation during acetylation reactions.
Procedure:
- Base Reaction : L-Cystine is dissolved in methanol with NaOH (4 equivalents) at 10°C.
- Acetylation : Acetyl chloride (2 equivalents) is added to the disodium salt solution, yielding NDAC after workup.
- Salt Isolation : The disodium salt is recoverable by halting the reaction post-alkalinization and filtering precipitated NaCl.
Key Parameters :
- By-Product Management : NaCl precipitates and is removed via filtration.
- Purity : >95% disodium salt purity confirmed via TLC and NMR.
Advantages :
Enzymatic Synthesis with Post-Neutralization
Enzymatic methods using serine sulfhydrylase or cystathionine β-synthase produce L-cystine, which is subsequently neutralized to the disodium salt.
Procedure:
- Enzyme Reaction : L-Serine reacts with hydrogen sulfide or sodium sulfide in dimethyl sulfoxide (DMSO) at pH 5–10.
- Precipitation : L-Cystine crystallizes and is filtered.
- Neutralization : The isolated L-cystine is treated with NaOH in methanol/water to form the disodium salt.
Key Parameters :
- Enzyme Efficiency : 79% conversion from L-serine.
- Crystallization : Ice-bath cooling enhances monohydrate formation.
Advantages :
Comparative Analysis of Methods
Industrial-Scale Crystallization Techniques
Post-synthesis crystallization is critical for monohydrate stability. Patents highlight vacuum drying at 40°C to remove residual solvents while preserving hydration.
Optimized Steps :
Chemical Reactions Analysis
Types of Reactions
Disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cystine disulfide.
Reduction: It can be reduced to form cysteine.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and beta-mercaptoethanol are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides can be used for substitution reactions.
Major Products Formed
Oxidation: Cystine disulfide.
Reduction: Cysteine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biochemical Research
Disodium 2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate is primarily studied for its role in redox biology due to its disulfide bond, which can participate in various biochemical reactions. Its applications include:
Antioxidant Studies
Research has shown that compounds with disulfide linkages can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. A study demonstrated that cystine derivatives can protect neuronal cells from oxidative damage, suggesting potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Protein Structure Stabilization
Cystine, the parent compound of disodium 2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate, is known for its role in stabilizing protein structures through disulfide bonds. This property is crucial in the design of therapeutic proteins and enzymes, enhancing their stability and activity under physiological conditions .
Pharmaceutical Applications
The compound has garnered interest in the pharmaceutical industry for its potential therapeutic benefits:
Drug Formulation
Disodium 2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate can be utilized in drug formulations aimed at improving the bioavailability of active pharmaceutical ingredients (APIs). Its ability to form stable complexes with various drugs enhances their solubility and absorption .
Antimicrobial Activity
Case studies indicate that cystine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics. Research has shown that these compounds can inhibit the growth of resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) .
Agricultural Applications
In agriculture, disodium 2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate is being explored for its potential use as a biostimulant:
Plant Growth Promotion
Studies have indicated that amino acids and their derivatives can promote plant growth by enhancing nutrient uptake and improving stress tolerance. The application of cystine derivatives has been linked to increased crop yields and improved resistance to environmental stresses .
Data Table: Summary of Applications
Mechanism of Action
The compound exerts its effects primarily through its ability to form disulfide bonds. These bonds are crucial for the structural integrity of proteins. The molecular targets include various proteins and enzymes that require disulfide bonds for their activity. The pathways involved include the oxidative folding pathway in the endoplasmic reticulum .
Comparison with Similar Compounds
Table 1: Key Properties of Disodium Cystine and Analogues
Detailed Comparative Analysis
(a) Structural Differences
- Disulfide vs. Aromatic/Iodinated Groups : The target compound and ’s free acid form share a disulfide motif, whereas the thyronine derivative () has iodine-substituted aromatic rings, conferring distinct electronic and steric properties .
- Salt Forms : Sodium salts (target compound, ) enhance aqueous solubility compared to free acids () or hydrochlorides (). For example, L-tyrosine disodium () lacks a disulfide but shares sodium-mediated solubility .
(b) Functional and Application Contrasts
- Redox Activity : The disulfide bond in the target compound and ’s tert-butyl derivative enables redox-sensitive applications, such as drug delivery systems. In contrast, L-tyrosine disodium () is redox-inert .
- Biological Targets : ’s free acid is incorporated into thiazoline peptides with anti-HIV activity, whereas the thyronine derivative () mimics thyroid hormones .
(c) Analytical Data
- LC-MS Retention: reports retention times (34.06–34.49 min) for L/D isomers of 2-amino-3-((2-aminoethyl)disulfanyl)propanoic acid, useful for distinguishing enantiomers in quality control .
Research Implications and Gaps
- Stability : The disulfide bond in the target compound is prone to reduction, limiting its use in reducing environments. In contrast, tert-butyl-protected derivatives () offer enhanced stability .
- Data Limitations : Solubility and thermal properties (e.g., melting points) are inconsistently reported across sources, necessitating further experimental validation.
Biological Activity
Disodium 2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate, commonly referred to as Cystine Disodium Salt, is a compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C6H12N2Na2O5S2
- Molar Mass : 302.28 g/mol
- Appearance : White to off-white powder
- CAS Number : 199329-53-8
| Property | Value |
|---|---|
| Molecular Weight | 302.28 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Cystine Disodium Salt acts primarily as an antioxidant due to its disulfide bond structure, which allows it to participate in redox reactions. This property is crucial for its role in cellular processes such as:
- Reduction of Oxidative Stress : It helps neutralize free radicals and reduces oxidative damage to cells.
- Protein Synthesis : The compound is involved in the synthesis of proteins and enzymes that are essential for various metabolic pathways.
Biological Activities
-
Antioxidant Properties :
- Cystine serves as a precursor for glutathione, a potent antioxidant that protects cells from oxidative stress.
- Studies indicate that supplementation with cystine can enhance the body's antioxidant defense mechanisms, particularly in conditions characterized by high oxidative stress.
-
Role in Metabolism :
- Cystine plays a vital role in amino acid metabolism and is involved in the synthesis of other important biomolecules.
- It has been shown to influence the activity of various metabolic enzymes.
-
Therapeutic Applications :
- Neuroprotection : Research suggests that cystine may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease by reducing neuronal damage from oxidative stress.
- Cancer Therapy : Cystine's ability to modulate redox states may enhance the efficacy of certain chemotherapeutic agents by improving their uptake and reducing side effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of Cystine Disodium Salt:
-
Study on Oxidative Stress Reduction :
A study published in Free Radical Biology and Medicine demonstrated that cystine supplementation significantly reduced markers of oxidative stress in patients undergoing chemotherapy, suggesting its potential as an adjunct therapy . -
Neuroprotective Effects :
Research published in Neuroscience Letters showed that cystine administration improved cognitive function in animal models of neurodegeneration, indicating its protective effects on neuronal health . -
Cancer Treatment Synergy :
A study highlighted in Cancer Research found that combining cystine with conventional chemotherapy improved treatment outcomes in breast cancer models by enhancing drug sensitivity through modulation of cellular redox status .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
